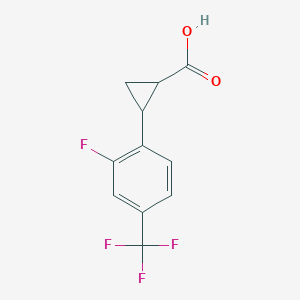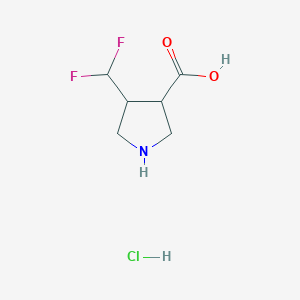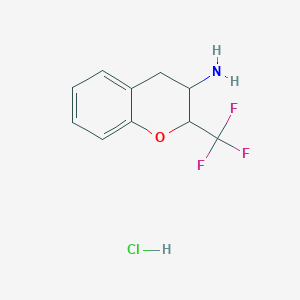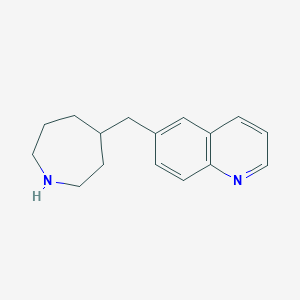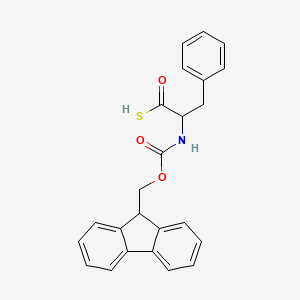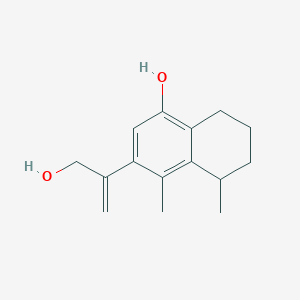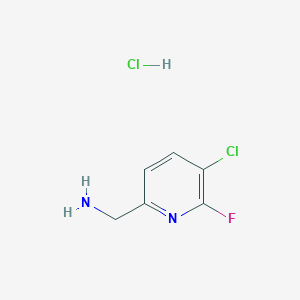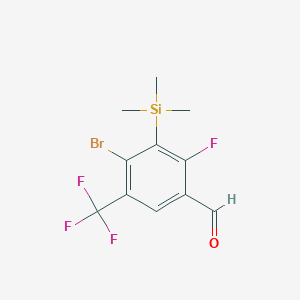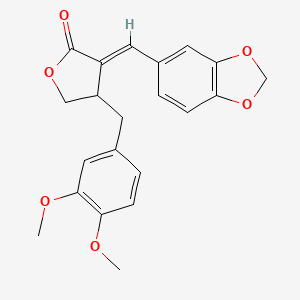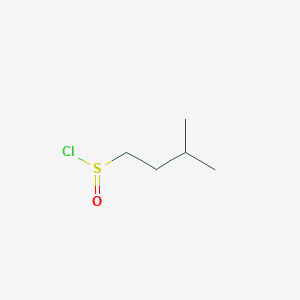
3-Methylbutane-1-sulfinyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbutane-1-sulfinyl chloride is an organic compound with the molecular formula C5H11ClOS. It is a sulfinyl chloride derivative, characterized by the presence of a sulfinyl group (SO) bonded to a chlorine atom and a 3-methylbutane backbone. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylbutane-1-sulfinyl chloride can be synthesized from 3-methylbutane-1-sulfinic acid. The preparation involves the reaction of 3-methylbutane-1-sulfinic acid with thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds as follows:
3-Methylbutane-1-sulfinic acid+Thionyl chloride→3-Methylbutane-1-sulfinyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes the careful handling of reagents and by-products to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methylbutane-1-sulfinyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) can react with this compound under mild conditions to form the corresponding sulfinamide or sulfinyl ester.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used to convert the sulfinyl group to a sulfonyl group.
Major Products
Sulfinamides: Formed by the reaction with amines.
Sulfinyl Esters: Formed by the reaction with alcohols.
Sulfonyl Derivatives: Formed by the oxidation of the sulfinyl group.
Scientific Research Applications
3-Methylbutane-1-sulfinyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential therapeutic applications due to its reactivity and ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methylbutane-1-sulfinyl chloride involves its reactivity with nucleophiles and oxidizing agents. The sulfinyl group acts as an electrophilic center, allowing nucleophiles to attack and form new bonds. The molecular targets and pathways depend on the specific reactions and applications, such as the formation of sulfinamides or sulfinyl esters.
Comparison with Similar Compounds
Similar Compounds
3-Methylbutane-1-sulfonyl chloride: Similar structure but with a sulfonyl group (SO2) instead of a sulfinyl group.
Butane-1-sulfinyl chloride: Lacks the methyl group at the third position.
3-Methylbutane-1-sulfonic acid: Contains a sulfonic acid group (SO3H) instead of a sulfinyl chloride group.
Uniqueness
3-Methylbutane-1-sulfinyl chloride is unique due to its specific reactivity and the presence of both a sulfinyl group and a chlorine atom. This combination allows for diverse chemical transformations and applications in various fields.
Properties
Molecular Formula |
C5H11ClOS |
|---|---|
Molecular Weight |
154.66 g/mol |
IUPAC Name |
3-methylbutane-1-sulfinyl chloride |
InChI |
InChI=1S/C5H11ClOS/c1-5(2)3-4-8(6)7/h5H,3-4H2,1-2H3 |
InChI Key |
PITKZVSTELAQAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCS(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide](/img/structure/B12309784.png)
![rac-(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12309790.png)

![Rac-2-[(3r,3ar,6ar)-1.1-dioxo-hexahydro-2h-1lambda6-thieno[2.3-c]pyrrol-3-yl]acetic acid hydrochloride](/img/structure/B12309805.png)

